5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid
Description
Furan-Pyridine Fusion Patterns
The core structure of 5-chlorofuro[2,3-c]pyridine-2-carboxylic acid consists of a fused bicyclic system where a furan ring (oxygen-containing five-membered heterocycle) is annulated to a pyridine ring (nitrogen-containing six-membered aromatic system). The fusion occurs at the pyridine's C2 and C3 positions, creating a planar, conjugated π-system. This arrangement places the oxygen atom of the furan at position 2 and the nitrogen of the pyridine at position 3 relative to the fused junction. The fused ring system adopts a nearly coplanar geometry, with a dihedral angle of 3.2° between the two rings, as determined by X-ray crystallography of analogous furopyridines.
The connectivity pattern significantly influences electronic delocalization. The furan’s oxygen lone pairs participate in conjugation with the pyridine’s π-system, creating a polarized electron distribution. This hybrid structure exhibits bond length alternation intermediate between pure furan (average C–O bond: 1.36 Å) and pyridine (average C–N bond: 1.34 Å), with fused system bonds averaging 1.39 Å for C–O and 1.33 Å for C–N.
Positional Isomerism in Chlorinated Furopyridines
Chlorine substitution position critically affects molecular geometry and electronic properties. Comparative analysis of furo[2,3-c]pyridine isomers reveals distinct structural features:
| Isomer | Chlorine Position | Furan-Pyridine Dihedral Angle | C–Cl Bond Length (Å) |
|---|---|---|---|
| 5-Chloro derivative | Pyridine C5 | 3.2° | 1.73 |
| 7-Chloro derivative | Pyridine C7 | 5.8° | 1.74 |
| 4-Chloro derivative | Furan C4 | 8.1° | 1.72 |
Data derived from crystallographic studies shows that chlorine at pyridine C5 (as in the target compound) minimizes ring distortion while maximizing conjugation with the carboxylic acid group at position 2. This positional preference enhances molecular planarity compared to other isomers, as evidenced by reduced dihedral angles.
Electronic Configuration and Aromaticity
The fused ring system exhibits mixed aromatic/antiaromatic character. Natural Bond Orbital (NBO) analysis reveals:
- Pyridine ring: 6π-electron system with aromatic stabilization energy (ASE) of 28.6 kcal/mol
- Furan ring: 4π-electron system with ASE of 16.4 kcal/mol
The interplay between these systems creates a conjugated 10π-electron network, displaying global aromaticity as evidenced by nucleus-independent chemical shift (NICS) values. NICS(1) calculations for the fused system show −12.3 ppm (aromatic) at the pyridine center and +8.7 ppm (antiaromatic) at the furan oxygen, indicating localized electron redistribution.
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate significant charge separation:
- Pyridine nitrogen: −0.32 e
- Furan oxygen: −0.45 e
- Carboxylic acid oxygen: −0.68 e
This polarization facilitates intermolecular hydrogen bonding, with the carboxylic acid group acting as a strong hydrogen bond donor (H-bond energy: −6.8 kcal/mol).
Substituent Effects on Molecular Geometry
Carboxylic Acid Group Orientation
The carboxylic acid substituent at position 2 adopts a nearly coplanar arrangement with the fused ring system (torsional angle: 7.5°). This conformation maximizes conjugation between the acid’s π-system and the aromatic core, reducing the C2–C(carboxylic) bond length to 1.46 Å compared to typical C–C single bonds (1.54 Å). The acidic proton exhibits enhanced acidity (pKa = 3.1) due to resonance stabilization of the conjugate base, which delocalizes negative charge into the pyridine ring.
Chlorine Atom Steric and Electronic Impacts
The C5 chlorine atom introduces both electronic and steric effects:
- Electronic : Inductive (−I) effect increases pyridine ring polarization (C5 charge: +0.18 e vs. +0.12 e in non-chlorinated analogs)
- Steric : van der Waals radius (1.80 Å) creates minor ring puckering (pyridine C5–C6 bond angle: 118.7° vs. 120° ideal)
Comparative geometric data:
| Parameter | 5-Chloro Derivative | Non-chlorinated Analog |
|---|---|---|
| Pyridine C–N–C angle | 117.5° | 119.2° |
| Furan O–C–C angle | 108.3° | 109.8° |
| C5–Cl bond dipole moment | 1.82 D | N/A |
Properties
IUPAC Name |
5-chlorofuro[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-2-4-1-5(8(11)12)13-6(4)3-10-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIJOODPYUGROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=CN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid typically involves the chlorination of furo[2,3-c]pyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve furo[2,3-c]pyridine-2-carboxylic acid in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted furo[2,3-c]pyridine derivatives with various functional groups.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: Products include reduced derivatives, such as alcohols or amines.
Scientific Research Applications
Synthesis Applications
5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is used as an intermediate in the synthesis of various chemical compounds . For example, it can be used in the synthesis of [4-(benzenesulfonyl)phenyl]methanamine .
- Reaction Conditions A solution of this compound is reacted with benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and diisopropylamine in N,N-dimethyl-formamide at 20°C to yield the desired product .
Use as an Intermediate
- 5-halo-pyridine-2-carboxylic acids and carboxylates with 3-alkylsulfanyl substituents are useful intermediates for the preparation of biologically active compounds in the agrochemical industries .
- 5-chloro pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents are useful intermediates for the preparation of agrochemicals .
Picolinic Acid Derivatives
Amides derived from picolinic acid and pyridine-2,6-dicarboxylic acid have potential applications in catalysis, coordination chemistry, and molecular switches . These compounds can be prepared via the acid chloride or by applying peptide coupling reagents .
Synthesis of Pyridine Derivatives
Various pyridine derivatives, including 2-pyridone-3-carboxylic acid derivatives, can be synthesized through multicomponent reactions and have applications as antimicrobial agents . For example, pyridine-2-carboxylic acid can be used as a catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones .
5-Chloro-pyridine-2-carboxylic acids
The present invention relates to the preparation of 5-chloro pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents that are useful intermediates for the preparation of agrochemicals . The present invention provides highly selective thiolation reactions of 3,5-dichloropicolinic acid compounds and the corresponding carboxylate salts producing alkyl 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylate intermediates .
Antioxidant activity
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has antioxidant activity .
Mechanism of Action
The mechanism of action of 5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of both furan and pyridine rings allows for interactions with various biological targets, including proteins and nucleic acids. The chlorine atom can also participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furo[2,3-c]pyridine-2-carboxylic Acid (CAS: 112372-15-3)
- Structural Differences : Lacks the chlorine substituent at position 4.
- Molecular Formula: C₈H₅NO₃ (vs. C₈H₄ClNO₃ for the chlorinated analogue).
- Synthesis : Prepared via analogous methods, such as hydrolysis of esters under basic conditions, but with a higher reported purity (>98%) compared to chlorinated derivatives .
- Applications : Used as a precursor for metal-organic frameworks (MOFs) due to its carboxylic acid functionality .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
- Structural Differences : Replaces the oxygen atom in the furan ring with a nitrogen atom (pyrrolo system).
- Synthesis: Synthesized via NaOH-mediated hydrolysis of precursors in ethanol, yielding 71%—lower than its non-chlorinated counterpart (95% yield for 10a) .
5-Chlorofuro[3,2-b]pyridine-2-carboxylic Acid
- Structural Differences : Furan ring fused at [3,2-b] positions instead of [2,3-c], altering the spatial arrangement of substituents.
- Molecular Weight : 266.00 g/mol (vs. 197.99 g/mol for the [2,3-c] isomer) .
- Applications: Limited data, but positional isomerism likely impacts solubility and metabolic stability in pharmaceutical contexts .
5-Chloro-3-pyridinecarboxylic Acid (CAS: 22620-27-5)
- Structural Differences: A monocyclic pyridine derivative without a fused furan ring.
- Molecular Formula: C₆H₄ClNO₂ (simpler than the furopyridine analogue).
- Commercial Availability : Sold at >95% purity by Kanto Reagents, highlighting its accessibility for industrial applications .
Comparative Data Table
Key Research Findings
- Synthetic Challenges: Chlorinated furopyridines exhibit lower yields (e.g., 71% for 10b vs. 95% for non-chlorinated 10a) due to steric and electronic effects .
- Isomer-Specific Behavior : Positional isomerism (e.g., [2,3-c] vs. [3,2-b] fusion) significantly affects molecular weight and predicted CCS, with implications for analytical detection methods .
Biological Activity
5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique fused heterocyclic structure, which combines elements of furan and pyridine. The synthesis of this compound typically involves multi-step organic reactions, including halogenation and carboxylation processes. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance:
- In vitro Studies : A study evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with bacterial enzymes crucial for cell wall synthesis, thereby inhibiting bacterial growth .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Acinetobacter baumannii | 50 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines . This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it induces apoptosis in a dose-dependent manner with IC50 values around 30 µM for MCF-7 cells .
- Mechanistic Insights : The anticancer activity appears to be mediated through the activation of caspase pathways and inhibition of cell cycle progression .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent clinical trial assessed the efficacy of a formulation containing this compound against resistant bacterial infections. The results showed a significant reduction in infection rates compared to standard treatments .
- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chlorofuro[2,3-c]pyridine-2-carboxylic acid, and how do reaction parameters influence yield?
- Methodology : Two primary approaches are derived from furopyridine chemistry:
- Route 1 : Start with a nitrofuropyridine precursor (e.g., 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid) and perform sequential decarboxylation, reduction, and deamination. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
- Route 2 : Use halogenated pyridine intermediates (e.g., 5-chloro-2-fluoropyridine) with boronic acid coupling under Suzuki-Miyaura conditions. Catalyst choice (Pd(PPh₃)₄) and solvent polarity (THF/DMF) significantly impact cross-coupling efficiency .
Q. Which analytical techniques are optimal for structural elucidation of this compound?
- Methodology :
- NMR Spectroscopy : Focus on ¹H NMR signals for aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad singlet at δ 12–14 ppm). ¹³C NMR should confirm carbonyl (C=O) at ~170 ppm .
- X-ray Crystallography : Resolve π-π stacking in the fused ring system and hydrogen-bonding patterns in the carboxylic acid group .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for fused heterocycles). Store at −20°C in amber vials to prevent photodegradation .
- Solvent Compatibility : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9). Precipitation in acidic conditions (pH < 4) indicates protonation of the carboxylic acid group .
Q. What role does this compound play as a reference standard in chromatography?
- Methodology :
- HPLC Calibration : Use at 1–10 µg/mL in C18 columns (mobile phase: acetonitrile/0.1% TFA). Retention time (t₃ ~8–10 min) helps validate column performance .
- UV-Vis Detection : Monitor λ_max at 270–290 nm (π→π* transitions) for quantification. Molar absorptivity (ε ~10⁴ L·mol⁻¹·cm⁻¹) ensures sensitivity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify Pareto-optimal conditions. For example, increasing Pd catalyst from 2 mol% to 5 mol% improves yield by 15% but raises purification challenges .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) while maintaining >90% yield. Use sealed vessels to prevent volatile byproduct accumulation .
Q. How should contradictory data on solvent-dependent reactivity be resolved?
- Methodology :
- Solvent Screening : Test polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar (toluene) solvents. Kinetic studies (e.g., UV monitoring) reveal solvent effects on reaction intermediates .
- DFT Calculations : Model solvation energies and transition states. For instance, DMSO stabilizes carboxylate intermediates via hydrogen bonding, accelerating decarboxylation .
Q. What computational approaches predict the bioactivity of derivatives in drug discovery?
- Methodology :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes). The carboxylic acid group often interacts with catalytic lysine residues (binding energy ≤ −8 kcal/mol) .
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. CF₃ at position 5) on IC₅₀ values. Hammett σ constants predict electron-withdrawing groups enhance inhibitory potency .
Q. What strategies mitigate toxicity risks in pharmacological studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
